Imunovir; Delimmun; Groprinosin;Inosine pranobex

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

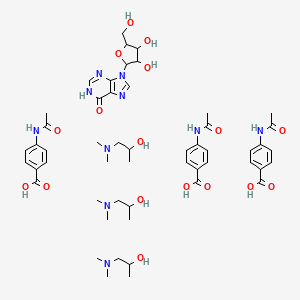

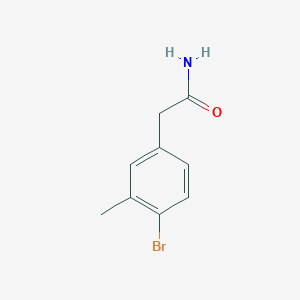

It is composed of inosine and the p-acetamidobenzoate salt of N,N-dimethylamino-2-propanol in a 3:1 molar ratio . Initially authorized in 1971, it has been widely used for the treatment of various viral infections, including subacute sclerosing panencephalitis, herpes simplex virus, human papilloma virus, and acute viral respiratory infections .

Preparation Methods

Isoprinosine is synthesized through the combination of inosine and the p-acetamidobenzoate salt of N,N-dimethylamino-2-propanol. The preparation involves the reaction of these components in a specific molar ratio to form the final compound . Industrial production methods typically involve the use of disintegration auxiliary agents and adhesives to create oral preparations .

Chemical Reactions Analysis

Isoprinosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Isoprinosine has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry. In medicine, it has been used to enhance T-cell lymphocyte proliferation and activity of natural killer cells, increase levels of pro-inflammatory cytokines, and inhibit the growth of several viruses . It has also been used in the treatment of subacute sclerosing panencephalitis, herpes simplex virus, human papilloma virus, and acute viral respiratory infections . In addition, isoprinosine has shown potential in the treatment of immunosuppressed states and various other viral infections .

Mechanism of Action

Isoprinosine exerts its effects through immunomodulatory and antiviral mechanisms. It enhances both humoral and cell-mediated immunity by increasing T helper 1 cell activity and elevating pro-inflammatory cytokines such as interleukin-2 and interferon-gamma . It also inhibits the production of suppressive cytokines like interleukin-10 . Additionally, isoprinosine has direct antiviral properties, affecting viral RNA synthesis and inhibiting the transcription and translation of viral genetic material .

Comparison with Similar Compounds

Isoprinosine is unique in its combination of inosine and the p-acetamidobenzoate salt of N,N-dimethylamino-2-propanol. Similar compounds include methisoprinol and inosiplex, which share similar immunomodulatory and antiviral properties . isoprinosine’s specific formulation and combination of components give it distinct advantages in terms of efficacy and safety .

Properties

IUPAC Name |

4-acetamidobenzoic acid;9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;1-(dimethylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5.3C9H9NO3.3C5H13NO/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;3*1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-5(7)4-6(2)3/h2-4,6-7,10,15-17H,1H2,(H,11,12,18);3*2-5H,1H3,(H,10,11)(H,12,13);3*5,7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDCUKJMEKGGFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H78N10O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1115.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B15157775.png)

![tert-butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate](/img/structure/B15157785.png)

![5-[(2-Hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15157823.png)

![3-[N-(2,6-dichloro-4-nitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B15157824.png)

![4-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B15157837.png)